molecular formula C15H17ClO3 B11153448 6-chloro-7-propoxy-4-propyl-2H-chromen-2-one

6-chloro-7-propoxy-4-propyl-2H-chromen-2-one

Cat. No.: B11153448
M. Wt: 280.74 g/mol
InChI Key: BOHXMKXWDABQKE-UHFFFAOYSA-N
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Description

6-chloro-7-propoxy-4-propyl-2H-chromen-2-one is a chemical compound belonging to the chromen-2-one family. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chlorine atom at the 6th position, a propoxy group at the 7th position, and a propyl group at the 4th position on the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-propoxy-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable chromen-2-one derivative.

    Alkylation: The propoxy group at the 7th position can be introduced via an alkylation reaction using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.

    Propylation: The propyl group at the 4th position can be introduced using a similar alkylation reaction with propyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-propoxy-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-7-propoxy-4-propyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-propoxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-propoxy-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromen-2-one derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H17ClO3

Molecular Weight

280.74 g/mol

IUPAC Name

6-chloro-7-propoxy-4-propylchromen-2-one

InChI

InChI=1S/C15H17ClO3/c1-3-5-10-7-15(17)19-13-9-14(18-6-4-2)12(16)8-11(10)13/h7-9H,3-6H2,1-2H3

InChI Key

BOHXMKXWDABQKE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCCC

Origin of Product

United States

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